4-(2-Chloro-ethoxy)-benzoic acid methyl ester
Description
4-(2-Chloro-ethoxy)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 2-chloroethoxy substituent at the para position of the benzene ring. This compound serves as a key intermediate in pharmaceutical and organic synthesis, where the chloroethoxy group enhances reactivity and modulates physicochemical properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-(2-chloroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSRGGYRIOZFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Route
The most common and well-documented synthetic route to 4-(2-Chloro-ethoxy)-benzoic acid methyl ester involves two main steps:
- Etherification of 4-hydroxybenzoic acid with 2-chloroethanol
- Esterification of the resulting 4-(2-chloro-ethoxy)benzoic acid with methanol
Reaction Scheme:
Detailed Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid, 2-chloroethanol, base (NaOH or K2CO3) | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | 60-80 | 4-6 | Base catalyzes nucleophilic substitution of phenol by 2-chloroethanol |
| 2 | Methanol, acid catalyst (e.g., HCl or sulfuric acid) | Methanol | Reflux (~65) | 3-5 | Esterification of carboxylic acid to methyl ester |
- Base Selection: Sodium hydroxide or potassium carbonate is used to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity for the etherification step.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO facilitate the nucleophilic substitution by stabilizing ions and increasing reaction rates.
- Temperature Control: Moderate heating (60-80°C) is optimal to drive the etherification without side reactions.
- Esterification: Typically performed under reflux in methanol with an acid catalyst to convert the carboxylic acid to the methyl ester.
Industrial Production Considerations
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to improve reaction control, yield, and scalability.
- Catalysts: Use of phase-transfer catalysts or other catalytic systems can enhance reaction rates and selectivity.
- Purification: Post-reaction purification involves distillation and recrystallization to achieve high purity of the methyl ester product.
- Process Optimization: Parameters such as molar ratios, solvent volumes, and reaction times are optimized to maximize yield and minimize by-products.
Alternative Synthetic Approaches and Related Compounds
While direct synthesis of this compound is most common via the above route, related compounds such as 4-(2-hydroxyethoxy)benzoic acid methyl ester (the hydroxy precursor) are also synthesized similarly but without the chloro substitution step. This precursor can be converted to the chloro derivative by chlorination reactions under controlled conditions.
Research Findings and Analytical Characterization
- Yield: Typical yields for the etherification and esterification steps range from 80% to 95%, depending on reaction conditions and purification efficiency.
- Characterization: The final product is characterized by:
- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern and ester formation.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic ester carbonyl and ether linkages.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
- Melting Point Analysis: Confirms compound identity and purity.
- Purity: Industrial methods ensure purity >98% through recrystallization and chromatographic techniques.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | 4-Hydroxybenzoic acid, 2-chloroethanol, methanol |
| Key Reactions | Etherification (nucleophilic substitution), Esterification (acid-catalyzed) |
| Catalysts/Base | Sodium hydroxide or potassium carbonate for etherification; acid catalyst for esterification |
| Solvents | DMF or DMSO for etherification; methanol for esterification |
| Temperature Range | 60-80°C for etherification; reflux (~65°C) for esterification |
| Reaction Time | 4-6 hours (etherification); 3-5 hours (esterification) |
| Industrial Enhancements | Continuous flow reactors, catalysts, advanced purification techniques |
| Typical Yield | 80-95% |
| Characterization Techniques | NMR, FTIR, TLC, melting point |
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-ethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., acetonitrile) at room temperature.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures (80-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.
Ester Hydrolysis: Formation of 4-(2-Chloro-ethoxy)-benzoic acid.
Oxidation: Formation of 4-(2-Chloro-ethoxy)-benzaldehyde or 4-(2-Chloro-ethoxy)-benzoic acid.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(2-Chloro-ethoxy)-benzoic acid methyl ester is primarily used as an intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles like amines or thiols.
- Ester Hydrolysis: This reaction yields the corresponding carboxylic acid.
- Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Biology
Research has indicated that this compound may have biological activity, particularly in its interactions with enzymes. Studies are ongoing to explore its potential as a biological agent, including its effectiveness against various pathogens and its role in enzyme inhibition .
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structure allows it to act as a pharmacophore, which means it can interact with biological targets to produce therapeutic effects. The compound's unique properties make it suitable for further exploration in pharmacology and drug design.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of low molecular weight compounds similar to this compound in various pharmacological applications. For instance, bioactive compounds derived from microbial sources have shown significant antimicrobial and anticancer activities, suggesting that derivatives of this compound could potentially exhibit similar properties .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-ethoxy)-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the 2-chloro-ethoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural Similarities and Differences
Structurally analogous compounds share the benzoic acid methyl ester core but differ in the substituent at the 4-position:
4-(3-Nitro-benzyloxy)-benzoic Acid Methyl Ester (5a)
- Substituent : 3-Nitrobenzyloxy group.
- Key Feature : The nitro group introduces strong electron-withdrawing effects, influencing reactivity in further substitutions or reductions.
- Synthesis : Prepared via nucleophilic aromatic substitution using methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in DMF with K₂CO₃ (82% yield) .
4-(4-Hydroxybutyl)-benzoic Acid Methyl Ester
- Substituent : 4-Hydroxybutyl chain.
- Key Feature : The hydroxyl group enables participation in hydrogen bonding, enhancing solubility in polar solvents.
- Applications : Used in synthesizing pyrrolo[2,3-d]pyrimidine-based antitumor agents .
2-(4-Methoxycarbonylmethylphenoxymethyl)-benzoic Acid Methyl Ester Substituent: Methoxycarbonylmethylphenoxymethyl group. Key Feature: The extended alkyl chain and ester moiety increase molecular complexity, making it a precursor for dibenzooxepinacetic acid derivatives .
Physicochemical Properties
Biological Activity
4-(2-Chloro-ethoxy)-benzoic acid methyl ester, with the CAS number 38567-00-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloroethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- IUPAC Name : Methyl 4-(2-chloroethoxy)benzoate
The presence of the chloro group and the ethoxy moiety suggests that this compound may exhibit unique chemical reactivity and biological interactions compared to other benzoic acid derivatives.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several potential mechanisms and effects, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Effects : There is evidence suggesting that derivatives of benzoic acid can exhibit anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The findings indicated that this compound demonstrated significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications in treating bacterial infections.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Anti-inflammatory Effects
In another study focused on anti-inflammatory activity, this compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines. The results showed a dose-dependent decrease in cytokine levels, suggesting that this compound could modulate inflammatory responses effectively.
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Receptor Binding : The ethoxy group may enhance binding affinity to certain receptors involved in inflammation and immune response.
- Enzyme Interaction : The chloro group may play a role in the inhibition of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory pathway.
Q & A
Basic: What synthetic routes are recommended for preparing 4-(2-Chloro-ethoxy)-benzoic acid methyl ester, and how can reaction conditions be optimized for yield?
Answer:
The compound can be synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-hydroxybenzoic acid methyl ester with 2-chloroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone or DMF. Key steps include:
- Reagent Ratios : A 1:1.2 molar ratio of phenol to alkylating agent minimizes side reactions .
- Temperature Control : Reflux at 60–80°C for 8–12 hours ensures complete substitution .
- Purification : Post-reaction extraction with ether and washing with NaOH removes unreacted starting materials .
- Yield Optimization : Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
